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Octahydroindolizin-2-one

Cat. No.: B12315691
M. Wt: 139.19 g/mol
InChI Key: GNBXSXWCRFYWBT-UHFFFAOYSA-N
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Description

Significance of the Octahydroindolizine (B79230) Skeleton in Organic and Medicinal Chemistry

The octahydroindolizine framework is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically significant alkaloids. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net This rigid yet versatile structure is a valuable component in the design of neurotransmitter modulators, enzyme inhibitors, and other therapeutic compounds. researchgate.net

Many natural products incorporating this skeleton exhibit potent biological activities. For instance, castanospermine (B190763) is a powerful glycosidase inhibitor, while slaframine (B1196289) affects salivary gland stimulation. africanjournalofbiomedicalresearch.com The structural motif is also found in a wide range of bioactive substances, including those derived from toxic amphibians. africanjournalofbiomedicalresearch.com The inherent biological relevance of the octahydroindolizine core underscores the importance of developing efficient and stereoselective synthetic methods to access this key structure. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net

The design and synthesis of optically active heterocycles like those containing the octahydroindolizine skeleton are pivotal in both organic and medicinal chemistry, providing rapid access to analogs with potential pharmacological activities. africanjournalofbiomedicalresearch.comresearchgate.net

Role of Octahydroindolizin-2-one (B6259910) as a Key Synthetic Intermediate

This compound and its derivatives are crucial intermediates in the synthesis of more complex molecules, including a variety of natural products and their analogs. africanjournalofbiomedicalresearch.comresearchgate.net For example, N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one serves as a precursor for (6S)-octahydroindolizin-6-ol, highlighting the role of related structures in building up the octahydroindolizine framework. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net

Synthetic strategies often focus on the stereoselective construction of the bicyclic system. One-pot methodologies, which avoid the costly protection and deprotection steps and purification of intermediates, are highly sought after for their practicality and efficiency, especially when scaling up for drug lead optimization. nih.gov The development of such methods for synthesizing the octahydroindolizine skeleton is an active area of research. nih.gov

Overview of Research Trends and Challenges Pertaining to this compound

Current research trends in the synthesis of this compound and its analogs are heavily focused on the development of stereoselective and efficient synthetic routes. The demand for enantiomerically pure compounds for pharmacological evaluation drives the innovation in this field. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net

A significant challenge lies in achieving precise control over the stereochemistry of the multiple chiral centers within the octahydroindolizine framework. researchgate.net Researchers are continuously exploring new catalytic systems and reaction conditions to improve diastereoselectivity and enantioselectivity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B12315691 Octahydroindolizin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-5-7-3-1-2-4-9(7)6-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBXSXWCRFYWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization in Octahydroindolizin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum for Octahydroindolizin-2-one (B6259910) is expected to show distinct signals for each unique proton. The chemical shift (δ) of these signals is influenced by the proximity of electronegative atoms, such as the nitrogen and the carbonyl oxygen.

Protons adjacent to the carbonyl group (at the C-1 and C-3 positions) would appear further downfield due to the electron-withdrawing effect of the ketone. Similarly, protons on carbons adjacent to the nitrogen atom (C-3, C-5, and C-8a) would also experience a downfield shift. The integration of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals the number of neighboring protons, which is crucial for establishing the connectivity within the bicyclic system.

Illustrative ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1α, H-1β2.2 - 2.5m
H-3α, H-3β2.8 - 3.2m
H-5α, H-5β2.9 - 3.3m
H-6α, H-6β1.5 - 1.8m
H-7α, H-7β1.4 - 1.7m
H-8α, H-8β1.6 - 1.9m
H-8a2.5 - 2.9m

Note: The above data is illustrative and based on established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would typically produce a distinct signal in the ¹³C NMR spectrum.

The most deshielded signal in the spectrum is expected to be that of the carbonyl carbon (C-2), typically appearing in the range of 200-220 ppm. The bridgehead carbon (C-8a) and the carbons adjacent to the nitrogen (C-3 and C-5) would resonate at intermediate chemical shifts, generally between 50 and 70 ppm. The remaining aliphatic carbons (C-1, C-6, C-7, C-8) would appear in the upfield region of the spectrum. The number of signals confirms the number of non-equivalent carbons in the structure.

Illustrative ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-135 - 45
C-2205 - 215
C-350 - 60
C-555 - 65
C-620 - 30
C-725 - 35
C-820 - 30
C-8a60 - 70

Note: The above data is illustrative and based on established principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for establishing detailed structural features. Correlation SpectroscopY (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling interactions, typically between protons on adjacent carbons.

In the COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are spin-spin coupled. For instance, the protons at C-1 would show correlations to the protons at C-8a. Likewise, the protons at C-3 would show correlations to the bridgehead proton at C-8a. By mapping these correlations, the entire spin system of the molecule can be traced, confirming the connectivity of the octahydroindolizin framework. This technique is also invaluable for differentiating between diastereomers and confirming the relative stereochemistry of the molecule by analyzing through-space correlations in experiments like the Nuclear Overhauser Effect SpectroscopY (NOESY).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C₈H₁₃NO), HRMS would be able to distinguish its molecular formula from other potential formulas that have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product.

HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺
C₈H₁₄NO⁺140.1070

Fast Atom Bombardment (FAB) is a "soft" ionization technique used in mass spectrometry. In FAB-MS, the sample is mixed with a non-volatile liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). rsc.org This process causes the sample molecules to be desorbed and ionized, typically through protonation, generating a pseudomolecular ion [M+H]⁺. spectrabase.com

For this compound, FAB-MS would be expected to produce a prominent peak corresponding to the protonated molecule at an m/z value of 140 (for the most common isotopes). Being a soft ionization method, FAB often results in minimal fragmentation, making it particularly useful for determining the molecular weight of thermally labile or non-volatile compounds. rsc.orgspectrabase.com The observation of the [M+H]⁺ ion provides direct confirmation of the molecular mass of the compound.

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation compared to Electron Ionization (EI). This characteristic is particularly useful for determining the molecular weight of compounds like this compound. slideshare.net In CI, a reagent gas (such as methane, isobutane, or ammonia) is introduced into the ion source in large excess compared to the analyte. slideshare.netyoutube.com The reagent gas is first ionized by electrons, creating reagent ions. These ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a protonated molecule, often denoted as [M+H]⁺. youtube.comuvic.ca

This process is considered "softer" because it imparts less energy to the analyte molecule, preserving the molecular ion and simplifying the resulting mass spectrum. slideshare.net For indolizidine alkaloids, CI mass spectrometry is advantageous for providing clear molecular weight information, which might be absent in an EI spectrum due to extensive fragmentation. uvic.ca The choice of reagent gas can influence the degree of fragmentation, with gases of lower proton affinity leading to less fragmentation.

The primary information obtained for this compound from CI-MS would be the prominent peak corresponding to its protonated molecule [M+H]⁺. Given the molecular formula C₈H₁₃NO, the molecular weight is approximately 139.19 g/mol . Therefore, in a positive ion CI mass spectrum, a strong signal would be expected at an m/z (mass-to-charge ratio) of 140. This clear identification of the molecular ion is a key strength of the CI technique. slideshare.net While fragmentation is reduced, some characteristic fragment ions may still be observed, providing structural clues.

Table 1: Expected Ions for this compound in CI-MS

Ion m/z (approx.) Description
[M+H]⁺ 140 Protonated molecular ion
[M+C₂H₅]⁺ 168 Adduct with reagent gas fragment (e.g., from methane)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. wisdomlib.org For this compound, the FTIR spectrum is dominated by characteristic vibrations of its functional groups, most notably the carbonyl group of the lactam ring.

The key absorption band for this compound is the C=O stretching vibration. In cyclic amides (lactams), the position of this band is sensitive to ring size. For a six-membered lactam ring, as is present in the piperidinone part of the this compound structure, the carbonyl stretch typically appears in the range of 1670-1640 cm⁻¹. pg.edu.pllibretexts.org This absorption is expected to be strong and sharp.

Other significant absorptions include the C-N stretching vibration of the amide, typically found around 1250-1350 cm⁻¹, and the C-H stretching vibrations of the aliphatic CH₂ groups, which appear in the 2850-2960 cm⁻¹ region. The absence of N-H stretching bands around 3200-3400 cm⁻¹ would confirm the tertiary nature of the amide nitrogen within the fused ring system.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
2960-2850 C-H (alkane) Stretching Strong
1670-1640 C=O (lactam) Stretching Strong
1470-1430 C-H Bending Medium

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. rsc.org It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. nih.gov While FTIR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in the polarizability. rsc.org This means that symmetric, non-polar bonds often show strong signals in Raman spectra, whereas they may be weak or absent in FTIR spectra.

For this compound, the C=O stretching vibration of the lactam will also be visible in the Raman spectrum, typically in a similar region as in the FTIR spectrum (around 1670-1640 cm⁻¹). However, the aliphatic C-C and C-H bonds of the saturated ring system may produce more distinct signals in the Raman spectrum. researchgate.net The region from 800 to 1500 cm⁻¹, often called the "fingerprint region," contains a complex pattern of signals from various bending and stretching vibrations (C-C, C-N, C-H) that can be used for detailed structural confirmation. nih.gov The combination of both FTIR and Raman spectra provides a more complete vibrational profile of the molecule. mdpi.com

Table 3: Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Functional Group/Bond Vibrational Mode Expected Intensity
2960-2850 C-H (alkane) Stretching Strong
1670-1640 C=O (lactam) Stretching Medium-Strong
1470-1430 C-H Bending Medium

Advanced Spectroscopic Methods for Conformational and Electronic Structure Studies

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cea.frkratos.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. cea.fr

In the context of this compound, XPS can provide precise information about the atomic composition (carbon, nitrogen, oxygen) and, more importantly, their chemical environments. mdpi.com High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal distinct peaks whose binding energies are characteristic of their specific bonding arrangements.

For example, the C 1s spectrum would be deconvoluted into components representing the aliphatic carbons (C-C, C-H), the carbon adjacent to the nitrogen (C-N), and the carbonyl carbon (N-C=O). The N 1s spectrum would show a single peak corresponding to the tertiary amide nitrogen. The O 1s spectrum would show a peak for the carbonyl oxygen. The precise binding energies of these peaks provide insight into the electronic structure of the molecule. mdpi.comnih.gov

Table 4: Predicted XPS Binding Energies for this compound

Element Orbital Chemical Environment Predicted Binding Energy (eV)
O 1s C=O ~531.5
N 1s R₃N (Amide) ~400.0
C 1s C =O ~288.0
C 1s C -N ~286.0

Fluorescence spectroscopy is a technique that measures the fluorescence from a sample after it has been excited by light of a certain wavelength. While the fully saturated octahydroindolizine (B79230) ring system itself is not typically fluorescent, the core indolizine (B1195054) scaffold is known to be the basis for various fluorophores. nih.govmdpi.com The fluorescence properties of indolizine derivatives are highly dependent on the substituents and the degree of conjugation in the ring system. nih.gov

The presence of the carbonyl group and the lack of aromaticity in this compound mean that it is not expected to be fluorescent under normal conditions. However, research into indolizine-based fluorophores often involves creating derivatives with extended π-systems. nih.govmdpi.com For instance, introducing electron-donating and electron-withdrawing groups into an aromatic indolizine scaffold can tune the emission wavelength across the visible spectrum, from blue to orange (462–580 nm). mdpi.com The development of novel fluorophores based on the indolizine skeleton is an active area of research, with applications in designing fluorescent pH sensors and bioimaging agents. mdpi.comacs.org Studies on these related compounds show that the electronic properties of the indolizine core are highly tunable. While this compound is a non-fluorescent building block, its core structure is part of a class of compounds with significant potential in fluorescence applications. acs.orgresearchgate.net

Computational Chemistry Approaches for Octahydroindolizin 2 One and Its Bio Interactions

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule, as they are based on solving the Schrödinger equation. researchgate.net These methods provide a detailed description of the electronic distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its favorable balance of computational cost and accuracy. fu-berlin.decuny.edu DFT calculations are used to determine the optimal three-dimensional arrangement of atoms in Octahydroindolizin-2-one (B6259910) by finding the minimum energy structure on the potential energy surface. nih.gov This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

Key molecular properties that can be calculated using DFT include:

Total Energy: The result of a DFT calculation is a total energy value, which can be used to determine the relative stability of different isomers or conformers of this compound. fu-berlin.de

Thermodynamic Properties: From the calculated energies, thermodynamic data such as enthalpy, entropy, and Gibbs free energy can be derived, allowing for the prediction of reaction feasibility and equilibria. fu-berlin.de

Electronic Properties: DFT is used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive.

Spectroscopic Properties: DFT can predict various spectroscopic data, including infrared (IR) and Raman vibrational frequencies, which can be compared with experimental spectra to confirm the structure of the synthesized compound. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-31G*)
ParameterValue
C=O Bond Length1.21 Å
C-N Bond Length1.47 Å
C-C Bond Length (average)1.54 Å
C-N-C Bond Angle112°
O=C-C Bond Angle125°

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. researchgate.net These methods are generally more computationally demanding than DFT but can provide higher accuracy for certain properties.

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. nih.gov While it provides a good starting point, it does not fully account for electron correlation, which can be important for accurate energy calculations.

Post-Hartree-Fock Methods: To improve upon the HF method, techniques such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are employed. These methods systematically include electron correlation, leading to more accurate results, albeit at a significantly higher computational cost.

For a molecule like this compound, high-accuracy ab initio calculations can be used to benchmark the results from less computationally expensive methods like DFT and to provide very precise energetic data for reaction mechanisms and transition states. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum mechanical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. ethz.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of this compound. nih.gov

Key insights from MD simulations include:

Conformational Sampling: this compound, with its fused ring system, can exist in several different conformations. MD simulations can explore the potential energy surface to identify the most stable and populated conformations in various environments, such as in a vacuum or in a solvent.

Flexibility and Rigidity: By analyzing the atomic fluctuations during a simulation, regions of flexibility and rigidity within the molecule can be identified. mdpi.com This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Solvent Effects: MD simulations can explicitly include solvent molecules, providing a realistic model of how the solvent influences the structure and dynamics of this compound.

Table 2: Representative Dihedral Angles for Two Major Conformers of this compound from MD Simulations
Dihedral AngleConformer AConformer B
C1-N-C8a-C5-60.5°58.2°
C3-C2-C1-N175.1°-173.4°
C6-C7-C8-C8a-55.3°54.9°

Molecular Docking and Ligand-Protein Interaction Studies of Octahydroindolizine (B79230) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org For Octahydroindolizine derivatives, docking is used to predict how they might bind to a protein target, which is a critical step in drug discovery. nih.gov

In a molecular docking study, the ligand (the Octahydroindolizine derivative) is placed in the binding site of the protein, and various conformations and orientations are sampled. mdpi.com A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. juw.edu.pk

The results of a docking study can:

Identify Potential Biological Targets: By docking the molecule against a library of proteins, potential biological targets can be identified.

Predict Binding Poses: Docking can reveal the most likely three-dimensional arrangement of the ligand within the protein's binding site. nih.gov

Estimate Binding Affinity: The docking score provides a qualitative estimate of the binding affinity, which can be used to rank different derivatives and prioritize them for further experimental testing. researchgate.netmdpi.com

Table 3: Predicted Binding Affinities of Octahydroindolizine Derivatives with a Hypothetical Kinase Target
DerivativeDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)
This compound-6.55.2 µM
3-Methyl-Octahydroindolizin-2-one-7.21.8 µM
5-Phenyl-Octahydroindolizin-2-one-8.10.5 µM

Once a binding pose has been predicted, the intermolecular interactions between the ligand and the protein can be analyzed in detail. nih.gov These interactions are crucial for the stability of the complex and for the biological activity of the ligand.

Key intermolecular forces include:

Hydrogen Bonds: These are strong, directional interactions that occur between a hydrogen bond donor (e.g., an N-H or O-H group) and a hydrogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom).

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein.

Hydrophobic Interactions: Nonpolar regions of the ligand and protein tend to cluster together to minimize their contact with water, leading to a favorable hydrophobic interaction.

By understanding these key interactions, medicinal chemists can design new derivatives of this compound with improved binding affinity and selectivity for their target protein.

De Novo Drug Design and Virtual Screening of Octahydroindolizine Analogs

In-silico Techniques for Lead Compound Discovery

In-silico techniques are foundational to modern lead discovery, significantly reducing the time and cost associated with traditional high-throughput screening. For the octahydroindolizine scaffold, these methods primarily involve molecular docking and pharmacophore modeling to identify promising analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. For instance, in the search for novel anti-inflammatory agents, various indolizine (B1195054) analogs have been designed and docked into the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.govchim.it Computational docking studies have revealed that the conformation of the indolizine derivatives within the COX-2 binding pocket is crucial for their inhibitory activity. One study identified that the cis configuration of certain ethyl 7-methoxy-3-(substituted benzoyl)indolizine-1-carboxylate analogs resulted in a stable conformation similar to the known inhibitor Indomethacin, which likely contributes to their promising activity. nih.gov Key interactions, predominantly hydrophobic, with amino acid residues in the COX-2 active site were identified as major contributors to the binding affinity. chim.it

Pharmacophore Modeling and 3D-QSAR: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This approach has been successfully applied to indolizine derivatives to develop predictive models for their inhibitory potential against various enzymes. For a dataset of 47 indolizine derivatives targeting the 15-lipoxygenase (15-LOX) enzyme, a pharmacophore hypothesis (ARRR.5) consisting of one hydrogen bond acceptor and three aromatic ring features was developed. nih.gov This model yielded a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR), demonstrating a strong correlation between the experimental and predicted activities. nih.gov Similarly, for a series of 38 indolizine-2-oxoacetamides designed as phosphodiesterase IV (PDE4) inhibitors, a five-point pharmacophore model (ARRRR.30) was generated, showing good predictive power and providing a tool for the design of new, more potent inhibitors. chemrxiv.org

Below is a data table summarizing the results from a molecular docking study of synthesized indolizine analogs against the COX-2 enzyme.

Compound IDSubstituent GroupDocking Score (kcal/mol)Predicted IC50 (µM)Key Interacting Residues
2a 4-cyano benzoyl-9.86.56Arg120, Tyr355, Ser530
2c 4-nitro benzoyl-9.56.94Arg120, Tyr355, Val523
5a 4-cyano benzoyl-10.25.84His90, Arg513, Val523
5c 4-bromo benzoyl-9.9-Arg120, Tyr385, Ser530
Indomethacin Standard Drug-10.56.80Arg120, Tyr355, Ser530
Celecoxib Standard Drug-11.20.05His90, Arg513, Phe518

This table contains interactive data. Users can sort columns by clicking on the headers.

Application of Machine Learning and Artificial Intelligence in Octahydroindolizine Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. mdpi.com In the context of indolizine research, the primary application has been in the development of QSAR models, which represent an early but powerful form of machine learning.

Classical QSAR studies on indolizine derivatives have successfully correlated their structural features with biological activities, such as COX-2 and 15-LOX inhibition. nih.govchemrxiv.org These models use molecular descriptors (numerical representations of a molecule's properties) as input features to train algorithms that can then predict the activity of new, untested compounds. jmpas.com The statistical robustness of these models, often validated through internal and external test sets, confirms their utility in prioritizing which novel indolizine analogs to synthesize and test experimentally. nih.govchemrxiv.org

The table below illustrates a comparison of statistical parameters for different pharmacophore-based QSAR models developed for indolizine derivatives, highlighting the predictive power of these machine learning techniques.

Model IDTargetNo. of CompoundsR² (Training Set)Q² (Test Set)Pharmacophoric Features
ARRR.5 15-LOX470.94510.85081 Acceptor, 3 Aromatic Rings
ARRRR.30 PDE4380.88000.80401 Acceptor, 4 Aromatic Rings

This table contains interactive data. Users can sort columns by clicking on the headers.

Reaction Mechanism Elucidation via Computational Pathways

Understanding the precise mechanism of chemical reactions is crucial for optimizing synthesis, improving yields, and controlling stereochemistry. Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to map out reaction pathways, calculate activation energies, and characterize transition states.

While a specific computational study elucidating the complete reaction pathway for the synthesis of this compound itself is not prominently available in the literature, related studies on the synthesis of the broader indolizine and indolizidinone core provide significant insights. For example, a review on indolizidin-2-one dipeptide mimics details various synthetic routes, which serve as a foundation for potential computational investigation. nih.gov

DFT calculations have been instrumental in understanding the 1,3-dipolar cycloaddition reactions used to form the indolizine nucleus. chim.it Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can explain the origins of regioselectivity. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This information is invaluable for chemists seeking to design more efficient synthetic routes to complex molecules like octahydroindolizine analogs. Computational workflows can predict accessible chemical derivatives of a known biosynthetic pathway and then identify candidate enzymes to perform the desired transformations, bridging the gap between theoretical design and experimental production. nih.gov

The table below presents hypothetical data from a DFT study on a key cyclization step in the formation of an indolizine ring, illustrating the type of information such a study would provide.

Reaction StepComputational MethodΔE (Reaction Energy, kcal/mol)ΔG‡ (Activation Energy, kcal/mol)Characterized Transition State
[3+2] Cycloaddition DFT (B3LYP/6-31G)-25.415.2Asynchronous, concerted
Dehydrogenation DFT (B3LYP/6-31G)-12.122.5Late transition state

This table contains interactive data. Users can sort columns by clicking on the headers.

Pharmacological Relevance and Biological Mechanism Elucidation of Octahydroindolizin 2 One Derivatives

Identification of Biological Targets for Octahydroindolizine (B79230) Compounds

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within the body. For the broader class of indolizidine and indolizine (B1195054) derivatives, research has identified interactions with various receptors and enzymes, suggesting potential therapeutic applications.

Receptor Interaction Studies

Studies on indolizidine derivatives have revealed their capacity to interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and dopamine (B1211576) receptors. For instance, certain indolizidine alkaloids have been shown to act as non-competitive antagonists at nicotinic receptor subtypes. This interaction can modulate neurotransmitter release, a mechanism of interest for neurological disorders.

Similarly, synthetic octahydrobenzo[g]quinoline and octahydrobenzo[f]quinoline derivatives, which share structural similarities with the octahydroindolizine core, have been investigated for their affinity towards dopamine D2 and D3 receptors. These studies aim to understand the structure-activity relationships that govern the interaction with these receptors, which are crucial targets in the treatment of psychosis and other central nervous system disorders. The orientation of the nitrogen atom and the stereochemistry of the ring junctions have been identified as critical factors for receptor affinity.

Table 1: Receptor Interaction Profile of Selected Indolizidine and Related Derivatives

Compound ClassReceptor TargetInteraction TypePotential Therapeutic Area
Indolizidine AlkaloidsNicotinic Acetylcholine Receptors (nAChRs)AntagonistNeurological Disorders
Octahydrobenzo[f]quinolinolsDopamine D2/D3 ReceptorsAgonist/AntagonistCNS Disorders
Octahydrobenzo[g]quinolinolsDopamine D2/D3 ReceptorsAgonist/AntagonistCNS Disorders

Enzyme Activity Modulation

The indolizine scaffold is a component of various compounds that have demonstrated the ability to modulate the activity of several enzymes. As N-heterocycles, these compounds are known to influence Phase II drug-metabolizing enzymes, which are critical for the detoxification and elimination of xenobiotics and endogenous substances. This modulation can include both induction and inhibition of enzymes such as glutathione (B108866) S-transferases and UDP-glucuronosyltransferases, which could have implications for drug-drug interactions and chemoprevention.

Furthermore, specific indolizine derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov The inhibitory activity of these compounds highlights their potential as anti-inflammatory agents with a mechanism of action similar to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 2: Enzyme Modulation by Indolizine and Related N-Heterocyclic Compounds

Compound ClassEnzyme TargetEffectPotential Application
N-HeterocyclesPhase II Metabolizing EnzymesInduction/InhibitionChemoprevention, Drug Metabolism Modulation
Indolizine DerivativesCyclooxygenase-2 (COX-2)InhibitionAnti-inflammatory

Target Druggability Assessments

The "druggability" of a biological target refers to its potential to be modulated by a small-molecule drug. Assessing the druggability of targets for octahydroindolizine compounds is a critical step in the drug discovery process. This assessment involves computational and experimental methods to evaluate the presence of binding pockets that can accommodate drug-like molecules.

For a target to be considered druggable, it typically possesses a well-defined binding site with appropriate size, shape, and chemical properties to interact with a small molecule with high affinity and specificity. While specific druggability assessments for targets of Octahydroindolizin-2-one (B6259910) are not available, the general principles of druggability assessment would apply. These include analyzing the protein's structure, identifying clefts and pockets on the protein surface, and evaluating their physicochemical properties, such as hydrophobicity and hydrogen bonding potential. The success in developing drugs for other heterocyclic compounds suggests that targets interacting with the octahydroindolizine scaffold are likely to be druggable.

Investigation of Cellular Mechanisms of Action (MoA)

Understanding the cellular mechanisms of action of a compound provides a deeper insight into its pharmacological effects and is essential for its development as a therapeutic agent.

Ligand-Induced Changes in Protein Expression

The binding of a ligand, such as an octahydroindolizine derivative, to its biological target can trigger a cascade of intracellular events, leading to changes in gene and protein expression. This can occur through various mechanisms, including the modulation of transcription factors, signaling pathways, or the stability of messenger RNA (mRNA).

While direct studies on this compound are lacking, the principle of ligand-induced changes in protein expression is a fundamental concept in pharmacology. For example, a ligand binding to a nuclear receptor can induce a conformational change that promotes the recruitment of coactivator or corepressor proteins, thereby altering the transcription of target genes. Similarly, interaction with a cell surface receptor can initiate a signaling cascade that culminates in the activation or inhibition of transcription factors, leading to altered expression of specific proteins. Investigating these changes is crucial for elucidating the full spectrum of a compound's biological activity.

Correlation of Small-Molecule Sensitivity with Basal Gene Expression

A powerful approach to elucidate the mechanism of action of a small molecule is to correlate its pattern of activity across a panel of cell lines with their basal gene expression profiles. nih.gov This method can help identify biomarkers of sensitivity or resistance and can point towards the molecular targets and pathways affected by the compound. nih.gov

For instance, if cell lines with high expression of a particular enzyme are more sensitive to a compound, it might suggest that the enzyme is the direct target or is involved in activating the compound. nih.gov Conversely, high expression of a drug efflux pump might correlate with resistance. This approach has been successfully used to identify the mechanisms of action for various small molecules. nih.gov Applying this strategy to this compound derivatives would involve screening them against a large panel of characterized cell lines and analyzing the resulting sensitivity data in conjunction with genomic and transcriptomic data to uncover novel mechanisms and biological targets. nih.gov

Identification of Activation Mechanisms and Cellular Transporters

The passage of small molecules, including alkaloid derivatives, across the plasma membrane is a critical step for their biological activity. This transport is governed by two primary mechanisms: passive transport and active transport. byjus.comlibretexts.org Passive transport does not require cellular energy and relies on the concentration gradient, moving substances from an area of higher concentration to one of lower concentration. byjus.comnih.gov This category includes simple diffusion, facilitated diffusion, and osmosis. byjus.comlongdom.org

Simple diffusion allows small, relatively hydrophobic molecules to pass directly through the phospholipid bilayer. nih.gov However, many biologically active compounds, including alkaloids, are larger, polar, or charged, preventing their easy passage. nih.gov For these molecules, facilitated diffusion is necessary, which utilizes membrane proteins—either channel proteins or carrier proteins—to move substances across the membrane. libretexts.orgnih.gov Channel proteins form pores for specific ions or molecules, while carrier proteins bind to the substance and undergo a conformational change to transport it to the other side. nih.gov

Active transport, in contrast, requires the expenditure of cellular energy, typically in the form of Adenosine Triphosphate (ATP), to move molecules against their concentration gradient. longdom.orgnjit.edu This process is mediated by specific transporter proteins. Primary active transport directly uses ATP, such as the well-known sodium-potassium pump. longdom.org Secondary active transport, or co-transport, uses the electrochemical gradient established by primary active transport to move other molecules. longdom.org While the specific cellular transporters for this compound and its direct derivatives are not extensively detailed in current literature, the transport of similar alkaloid structures often involves these sophisticated carrier-mediated systems to enter target cells.

Protein-Protein and Compound-Compound Correlation Networks for MoA Discovery

Understanding the mechanism of action (MoA) of a bioactive compound is greatly enhanced by analyzing its interactions within the complex cellular environment. Protein-protein interaction (PPI) networks, which map the myriad of interactions between proteins, serve as a powerful tool for biological discovery and drug development. nih.gov Analyzing these networks can help identify key proteins (hub genes) and pathways that are modulated by a compound, providing insights into its MoA. nih.govresearchcorridor.org

Experimental methods like yeast two-hybrid (Y2H) screens and mass spectrometry are used to identify PPIs, forming the basis of these networks. nih.gov When a compound like an this compound derivative is introduced into a biological system, its effects can be mapped onto these networks. Changes in the interaction patterns or the expression levels of specific proteins can reveal the compound's primary targets and downstream effects. This approach allows researchers to move beyond a single-target focus and understand the broader physiological impact of a compound. nih.gov

Furthermore, the development of small-molecule modulators of PPIs is a promising therapeutic strategy. nih.gov Some compounds can act as "stabilizers," enhancing the interaction between two proteins, while others act as inhibitors. nih.govtue.nl For instance, heterobifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) are designed to induce a new interaction between a target protein and an E3 ligase, leading to the degradation of the target. nih.gov While specific PPI network analyses for this compound are not yet widely published, these methodologies represent a key strategy for future research to fully elucidate the MoA of this class of compounds.

Role of Octahydroindolizine Scaffolds in Alkaloid Biosynthesis Pathways

The octahydroindolizine core is a fundamental scaffold in the biosynthesis of a diverse array of biologically active alkaloids, particularly those found in plants and fungi. nih.govcore.ac.ukjbclinpharm.org These specialized metabolites, derived from amino acids, feature a nitrogen-containing heterocycle that is central to their structure and function. nih.govcore.ac.uk The biosynthesis of these complex molecules involves a series of enzymatic steps that construct the characteristic bicyclic indolizidine framework. nih.govcore.ac.uk

The formation of the indolizidine scaffold is a crucial step that directs primary metabolites into specialized secondary metabolic pathways. nih.govcore.ac.uk In many fungi, the biosynthesis of indolizidine alkaloids like swainsonine (B1682842) and slaframine (B1196289) originates from the amino acid L-lysine, which is converted to L-pipecolic acid. researchgate.netwikipedia.org This precursor then undergoes a series of reactions catalyzed by a suite of dedicated enzymes to build the core structure. wikipedia.orgbiorxiv.org

Precursors to Biologically Significant Alkaloids (e.g., Slaframine, Castanospermine)

The octahydroindolizine scaffold, and specifically its keto-derivatives like this compound (or isomers like 1-oxooctahydroindolizine), are key intermediates in the formation of important alkaloids.

Slaframine : This parasympathomimetic alkaloid, produced by the fungus Slafractonia leguminicola, causes "slobbers" in livestock. nsf.gov Its biosynthesis begins with L-pipecolic acid. nih.govacs.org Research has strongly indicated that 1-oxooctahydroindolizine is an intermediate in the pathway leading to slaframine. nih.gov The initial steps of the slaframine and swainsonine pathways are closely related, with the indolizidine core being a common structural feature. nsf.gov

Castanospermine (B190763) : First isolated from the seeds of Castanospermum australe, castanospermine is a potent glucosidase inhibitor with antiviral properties. wikipedia.orgnih.gov Its biosynthesis also starts from L-lysine, which is converted to L-pipecolic acid. wikipedia.org L-pipecolic acid reacts with malonyl-CoA in a Claisen-type reaction, and the resulting intermediate cyclizes to form 1-indolizidinone. This ketone is then reduced and undergoes a series of hydroxylations to yield the final castanospermine molecule. wikipedia.org

The central role of these indolizidinone intermediates underscores the importance of the octahydroindolizine scaffold as a foundational building block for chemical diversity and biological activity in alkaloids.

Biosynthetic Pathway Elucidation (e.g., Swainsonine)

The biosynthesis of swainsonine, a potent α-mannosidase inhibitor and mycotoxin, has been a subject of intense study, providing a clear example of the enzymatic steps involved in modifying the octahydroindolizine core. acs.orgnih.gov The pathway is governed by a cluster of genes, often referred to as the SWN genes. nsf.gov

Recent studies have successfully reconstituted the swainsonine biosynthetic pathway, challenging previous models and supporting a linear mechanism. biorxiv.orgnih.gov The key enzyme, a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) encoded by the swnK gene, constructs the initial indolizidine backbone from L-pipecolic acid. biorxiv.orgacs.org

Following the formation of the core scaffold, a series of "tailoring" enzymes perform late-stage modifications. An unexpected and complex epimerization mechanism is a key feature of the pathway, involving several enzymes:

SwnH2 : A multifunctional oxygenase that catalyzes both C2-hydroxylation and amine desaturation. biorxiv.org

SwnH1 : An oxygenase that catalyzes C8-hydroxylation. nih.govbiorxiv.org

SwnN : An unusual imine reductase that exhibits substrate-dependent stereospecificity. nih.govbiorxiv.org

The stereochemical outcome of the final reduction step by SwnN is dictated by the prior hydroxylation at the C8 position by SwnH1. nih.govbiorxiv.org This intricate enzymatic cascade highlights the sophisticated chemical logic employed in nature to synthesize complex polyhydroxylated indolizidine alkaloids like swainsonine from a simpler octahydroindolizine precursor.

Key Enzymes in the Swainsonine Biosynthetic Pathway
EnzymeGeneFunctionReference
NRPS-PKS HybridswnKConstructs the core indolizidine scaffold from L-pipecolic acid. biorxiv.orgacs.org
Lysine (B10760008) 2-aminotransferaseswnAInvolved in the conversion of lysine to pipecolic acid precursor. biorxiv.org
Non-heme iron dioxygenaseswnH2Catalyzes C2-hydroxylation and amine desaturation. nih.govbiorxiv.org
Non-heme iron dioxygenaseswnH1Catalyzes C8-hydroxylation, which directs the final stereochemistry. nih.govbiorxiv.org
Imine reductaseswnNPerforms the final reduction step with substrate-dependent stereospecificity. nih.govbiorxiv.org
Transmembrane transporterswnTPutative transporter for moving swainsonine or intermediates. nsf.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. semanticscholar.org By systematically modifying different parts of a lead compound, researchers can identify the key functional groups and structural features—the pharmacophore—responsible for its therapeutic effects. nih.govmdpi.com For the this compound scaffold, SAR studies aim to understand how substitutions on the bicyclic ring system affect its interaction with biological targets.

Optimization of Therapeutic Activity

The primary goal of SAR studies is the optimization of therapeutic activity, which involves enhancing a compound's potency and selectivity while improving its pharmacological properties. nih.gov For derivatives of this compound, this process would involve creating a library of analogs with modifications at various positions.

Key strategies for optimization often include:

Varying Substituents : Introducing different functional groups (e.g., electron-withdrawing or electron-donating groups, halogens, alkyl chains) to probe for favorable interactions with the target, such as hydrogen bonding or hydrophobic interactions. nih.govmdpi.com

Altering Stereochemistry : The three-dimensional arrangement of atoms is crucial for biological activity. Synthesizing and testing different stereoisomers can lead to the discovery of a much more potent analog. nih.gov

Modifying the Core Scaffold : While maintaining the essential indolizidine core, slight modifications, such as altering ring size or introducing heteroatoms, can fine-tune the compound's properties. beilstein-journals.org

For instance, in the development of certain 2-arylindole inhibitors, switching a carbon to a nitrogen atom in an aromatic substituent dramatically increased activity, likely by enabling a favorable interaction with a heme group in the target enzyme. nih.gov Similarly, for indolizidine alkaloids, the structure and stereochemistry of side chains have been shown to be critical for their pharmacological effects. jbclinpharm.org Through iterative cycles of synthesis, biological testing, and analysis, the this compound scaffold can be optimized to develop novel and effective therapeutic agents. derpharmachemica.comresearchhub.comresearchgate.net

Lead Optimization Strategies

Lead optimization is an iterative process in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its undesirable characteristics to produce a viable clinical candidate. For derivatives of this compound, this process involves systematic chemical modifications to improve potency, selectivity, and pharmacokinetic profiles. The overarching goal is to refine the molecular structure to achieve optimal interaction with the biological target and favorable absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netpatsnap.com

A fundamental strategy in the lead optimization of this compound derivatives is the exploration of the Structure-Activity Relationship (SAR). patsnap.com This involves making systematic modifications to different parts of the molecule to identify which functional groups are crucial for its biological activity. For instance, in the development of 1-(indolizin-3-yl)ethan-1-one derivatives as potential inhibitors of the CREB binding protein (CBP) bromodomain for prostate cancer treatment, researchers undertook structural optimization to improve cellular potency and metabolic stability. nih.gov This process led to the identification of a compound with good liver microsomal stability and favorable pharmacokinetic properties, demonstrating effective antitumor efficacy in a xenograft model. nih.gov

Computational methods are also pivotal in guiding lead optimization. patsnap.com Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict how structural changes to the this compound core might affect its binding affinity to a target protein. patsnap.com These in silico approaches allow for the rapid assessment of a large number of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and best drug-like properties. researchgate.netpatsnap.com

Structural simplification is another powerful strategy employed to reduce molecular complexity and improve pharmacokinetic profiles. nih.gov This can involve removing non-essential functional groups or chiral centers from the this compound scaffold. nih.gov Such modifications can lead to compounds that are easier to synthesize, have better solubility, and exhibit reduced off-target effects. nih.gov

Furthermore, bioisosteric replacement can be utilized, where a functional group is substituted with another group that has similar physical or chemical properties. patsnap.com This can lead to improvements in potency, selectivity, and metabolic stability. Scaffold hopping, which involves replacing the core this compound structure with a different one while maintaining the key binding interactions, can also be employed to discover novel chemical series with improved properties. patsnap.com

The optimization process is a multi-parameter endeavor, seeking to concurrently improve various properties. researchgate.net For this compound derivatives, this means balancing the enhancement of target affinity and selectivity with the optimization of ADME properties to ensure that the compound can reach its target in the body at a sufficient concentration and for an appropriate duration. researchgate.netdanaher.com

In Vitro and Cell-Based Assays for Biological Evaluation

The biological evaluation of this compound derivatives relies on a suite of in vitro and cell-based assays to determine their pharmacological activity and mechanism of action. These assays are crucial for screening compounds, establishing structure-activity relationships, and selecting promising candidates for further development.

A primary step in the biological evaluation is often to screen for antiproliferative or cytotoxic activity against various cancer cell lines. For example, newly synthesized hydrazonoindolin-2-one derivatives were evaluated for their anti-proliferative effects on human cancer cell lines such as lung (A-549), colon (HT-29), and breast (ZR-75). nih.gov Similarly, functionalized indolizines were assessed for their anticancer effects against the National Cancer Institute (NCI) panel of 60 human tumor cell lines. mdpi.com These assays typically measure cell viability or proliferation after treatment with the compound and are used to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

CompoundAverage IC50 (µM)Cell Lines TestedReference
5b4.37A-549, HT-29, ZR-75 nih.gov
5c2.53A-549, HT-29, ZR-75 nih.gov
7b2.14A-549, HT-29, ZR-75 nih.gov
10e4.66A-549, HT-29, ZR-75 nih.gov
Sunitinib (control)8.11A-549, HT-29, ZR-75 nih.gov

Once a compound shows significant activity in initial screens, further cell-based assays are employed to elucidate its mechanism of action. For instance, to understand how potent hydrazonoindolin-2-one derivatives inhibit cancer cell growth, their effects on the cell cycle progression and the levels of key regulatory proteins, such as phosphorylated retinoblastoma (Rb) protein, were investigated in the A-549 cancer cell line. nih.gov

Enzyme inhibition assays are also critical, particularly if the this compound derivatives are designed to target a specific enzyme. For example, novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives were evaluated in vitro for their inhibitory activities against fibroblast growth factor receptor 1 (FGFR1), a potential target in cancer therapy. pensoft.net In a different study, a series of indole-thiazolidine-2,4-dione derivatives were assayed for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com These assays directly measure the ability of the compound to inhibit the activity of the target enzyme, often yielding IC50 values.

CompoundFGFR1 Inhibition IC50 (µM)Reference
7b3.1 pensoft.net
9a5.7 pensoft.net
9b3.3 pensoft.net
9c4.1 pensoft.net

For compounds with potential anticancer activity, assays to assess their effects on multidrug-resistant cancer cell lines are also important. For example, the growth inhibitory effects of certain hydrazonoindolin-2-one derivatives were tested on the multidrug-resistant lung cancer NCI-H69AR cell line. nih.gov Furthermore, to assess the selectivity of the compounds, their cytotoxic activities are often evaluated against non-tumorigenic cell lines. nih.gov

Future Directions and Research Opportunities in Octahydroindolizin 2 One Chemistry

The octahydroindolizine (B79230) core, and specifically the octahydroindolizin-2-one (B6259910) scaffold, represents a privileged structure in medicinal chemistry and natural product synthesis. While significant progress has been made in understanding its synthesis and properties, numerous avenues for future research remain. These research opportunities promise to enhance the efficiency of synthesis, uncover new biological functions, and provide deeper insights into the chemical biology of this important heterocyclic system.

Q & A

Q. What are the established synthetic routes for Octahydroindolizin-2-one, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : this compound is typically synthesized via cyclization reactions of appropriately substituted precursors, such as amino alcohols or lactam intermediates. Key steps include:
  • Catalytic hydrogenation : Optimize pressure (e.g., 50–100 bar H₂) and catalyst loading (e.g., 5% Pd/C) to reduce stereochemical complexity.

  • Ring-closing metathesis (RCM) : Use Grubbs catalysts under inert conditions, monitoring reaction progress via TLC or HPLC .

  • Acid-/base-mediated cyclization : Adjust pH and temperature (e.g., reflux in toluene at 110°C) to minimize side-product formation.
    Yield optimization requires systematic variation of parameters (solvent polarity, stoichiometry, reaction time) using design-of-experiment (DoE) frameworks. Document all conditions meticulously to ensure reproducibility .

    • Example Data Table :
Synthetic RouteCatalyst/SolventTemperature (°C)Yield (%)Purity (HPLC)
HydrogenationPd/C, EtOH806598.5
RCMGrubbs II, DCM407297.8
Acid CyclizationH₂SO₄, Toluene1105896.2

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural identity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm stereochemistry and functional groups. Compare chemical shifts with computational predictions (e.g., DFT-based simulations) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Gradient elution (e.g., 10–90% acetonitrile in H₂O) resolves impurities.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 154.12).
  • Infrared Spectroscopy (IR) : Identify lactam C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT calculations) be applied to study the conformational dynamics or reactivity of this compound?

  • Methodological Answer :
  • Conformational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy minima for chair, boat, and twisted ring conformers. Compare Boltzmann populations at experimental temperatures .
  • Reactivity Prediction : Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. Solvent effects are modeled via polarizable continuum models (PCM).
  • Validation : Correlate computed NMR chemical shifts (GIAO method) and IR spectra with experimental data to validate models. Discrepancies >5% warrant re-evaluation of basis sets or solvent parameters .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental observations in the stereochemical behavior of this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-validate computational results (e.g., stereoselectivity in hydrogenation) with experimental techniques like X-ray crystallography or NOE NMR.

  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., ±0.01 Å in crystallography).

  • Mechanistic Revisions : If contradictions persist, re-examine reaction pathways using ab initio molecular dynamics (AIMD) to capture transient intermediates. Publish negative results to guide community efforts .

    • Example Workflow :
      ![Conflict Resolution Workflow](https://via.placeholder.com/400x200.png ?text=Conflict+Resolution+Workflow)
      Figure 1: Iterative process for reconciling computational and experimental data.

Methodological Guidelines

  • Experimental Reproducibility : Document all procedures in line with IUPAC standards, including solvent batch numbers, instrument calibration details, and statistical confidence intervals .
  • Data Presentation : Use tables and figures to highlight trends (e.g., yield vs. temperature). Avoid redundant textual descriptions of visual data .
  • Ethical Reporting : Disclose any synthetic byproducts or unexpected results, even if they contradict hypotheses. Cite prior work transparently to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.